1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate is a complex chemical compound that combines the properties of both pyrazole and benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt involves several steps. The initial step typically includes the formation of the pyrazole ring, followed by the introduction of the carboxylic acid group at the 3-position. The 2,4-dichlorophenyl and 5-methyl groups are then added to the pyrazole ring. The final step involves the formation of the lithium salt.
Ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate is synthesized through the reaction of 6-chloro-2-benzoxazole with 4-hydroxyphenoxypropanoic acid ethyl ester under specific conditions. The two compounds are then mixed to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to streamline production and maintain consistency.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole and benzoxazole moieties play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid
- 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole
- Ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate
Uniqueness
The uniqueness of 1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate lies in its combined structure, which imparts distinct chemical and biological properties not found in the individual components. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H23Cl3LiN3O7 |
---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
lithium;1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO5.C11H8Cl2N2O2.Li/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18;1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13;/h4-11H,3H2,1-2H3;2-5H,1H3,(H,16,17);/q;;+1/p-1 |
InChI Key |
UKSRHSSHRPJNFZ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl.CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)[O-] |
Origin of Product |
United States |
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